

A Spectroscopic Showdown: Unraveling the Nuances of Nicotinic Acid and Its Derivatives

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Compound of Interest

Compound Name: 4-Chloro-5,6-difluoronicotinic acid

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A comprehensive spectroscopic comparison of nicotinic acid, nicotinamide, isonicotinic acid, and methyl nicotinate reveals key structural and electronic differences crucial for research, quality control, and drug development. This guide provides a detailed analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data, supplemented with standardized experimental protocols and visual aids to facilitate understanding.

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of pyridine compounds with significant biological and pharmaceutical importance. While sharing a common pyridine core, the variation in their functional groups—carboxylic acid, amide, ester, and the positional isomerism of the carboxyl group—leads to distinct spectroscopic signatures. Understanding these differences is paramount for researchers in medicinal chemistry, analytical science, and drug metabolism to accurately identify, quantify, and characterize these molecules.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from UV-Visible Spectroscopy, Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry for nicotinic acid, nicotinamide, isonicotinic acid, and methyl nicotinate.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The position of the maximum absorbance (λ_{max}) is influenced by the electronic environment of the

pyridine ring and the attached functional group.

Compound	λmax 1 (nm)	λmax 2 (nm)	Solvent/Conditions
Nicotinic Acid	~213	~261	0.1 M HCl[1][2][3]
Nicotinamide	~210	~260	Acidic mobile phase[4]
Isonicotinic Acid	~214	~264	Acidic mobile phase[5]
Methyl Nicotinate	~263	-	Methanol in Water[6]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of functional groups. The C=O stretching frequency is a key diagnostic peak that differs significantly across the derivatives.

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
Nicotinic Acid	~3000-2500 (broad), ~1700-1680, ~1300	O-H (carboxylic acid), C=O (carboxylic acid), C-O
Nicotinamide	~3350, ~3170, ~1680, ~1600	N-H stretch (amide), C=O (amide I), N-H bend (amide II)
Isonicotinic Acid	~3000-2500 (broad), ~1710-1680, ~1320	O-H (carboxylic acid), C=O (carboxylic acid), C-O
Methyl Nicotinate	~1720, ~1290, ~1110	C=O (ester), C-O (ester)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. The chemical shifts (δ) of the pyridine ring protons are particularly informative.

Compound	δ (ppm) - H2	δ (ppm) - H4	δ (ppm) - H5	δ (ppm) - H6	Other Signals (ppm)	Solvent
Nicotinic Acid	~9.15 (d)	~8.3 (dt)	~7.6 (ddd)	~8.83 (dd)	-	D ₂ O[7][8]
Nicotinamide	~9.08	~8.25	~7.52	~8.73	7.67, 7.54 (NH ₂)	DMSO-d ₆
Isonicotinic Acid	8.79 (d)	-	7.83 (d)	8.79 (d)	~14.0 (br s, COOH)	DMSO-d ₆
Methyl Nicotinate	~9.23 (d)	~8.29 (dt)	~7.39 (dd)	~8.78 (dd)	3.96 (s, OCH ₃)	CDCl ₃ [9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides details about the carbon framework of the molecules. The chemical shift of the carbonyl carbon is a key differentiator.

Compound	δ (ppm) - C2	δ (ppm) - C3	δ (ppm) - C4	δ (ppm) - C5	δ (ppm) - C6	δ (ppm) - C=O	Other Signals (ppm)	Solvent
Nicotinic Acid	~150.5	~128.5	~137.0	~124.0	~153.0	~167.5	-	D ₂ O
Nicotinamide	~149.5	~130.0	~135.5	~123.5	~152.0	~165.5	-	DMSO-d ₆
Isonicotinic Acid	~150.0	~122.0	~141.0	~122.0	~150.0	~166.0	-	DMSO-d ₆
Methyl Nicotinate	~153.3	~126.3	~137.0	~123.4	~150.8	~165.4	52.3 (OCH ₃)	CDCl ₃

Mass Spectrometry

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering structural clues.

Compound	Molecular Weight	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
Nicotinic Acid	123.11	124	106, 78[5][10][11]
Nicotinamide	122.12	123	106, 78
Isonicotinic Acid	123.11	124	106, 78
Methyl Nicotinate	137.14	138	106, 78[12][13][14]

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and comparable spectroscopic data.

Sample Preparation

- For UV-Vis and NMR Spectroscopy: Samples are typically dissolved in a suitable solvent. For UV-Vis, solvents like ethanol, methanol, water, or acidic/basic solutions are common.[1][6] For NMR, deuterated solvents such as deuterium oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), or chloroform-d (CDCl₃) are used to avoid solvent interference.[7][9]
- For IR Spectroscopy: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
- For Mass Spectrometry: Samples are often introduced after chromatographic separation (e.g., LC-MS or GC-MS).[4][5] Direct infusion into the ionization source is also possible.

UV-Visible Spectroscopy

- Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., 0.1 M HCl).[1]

- Use a quartz cuvette with a 1 cm path length.
- Record a baseline spectrum of the solvent.
- Record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy (ATR Method)

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Record a background spectrum.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

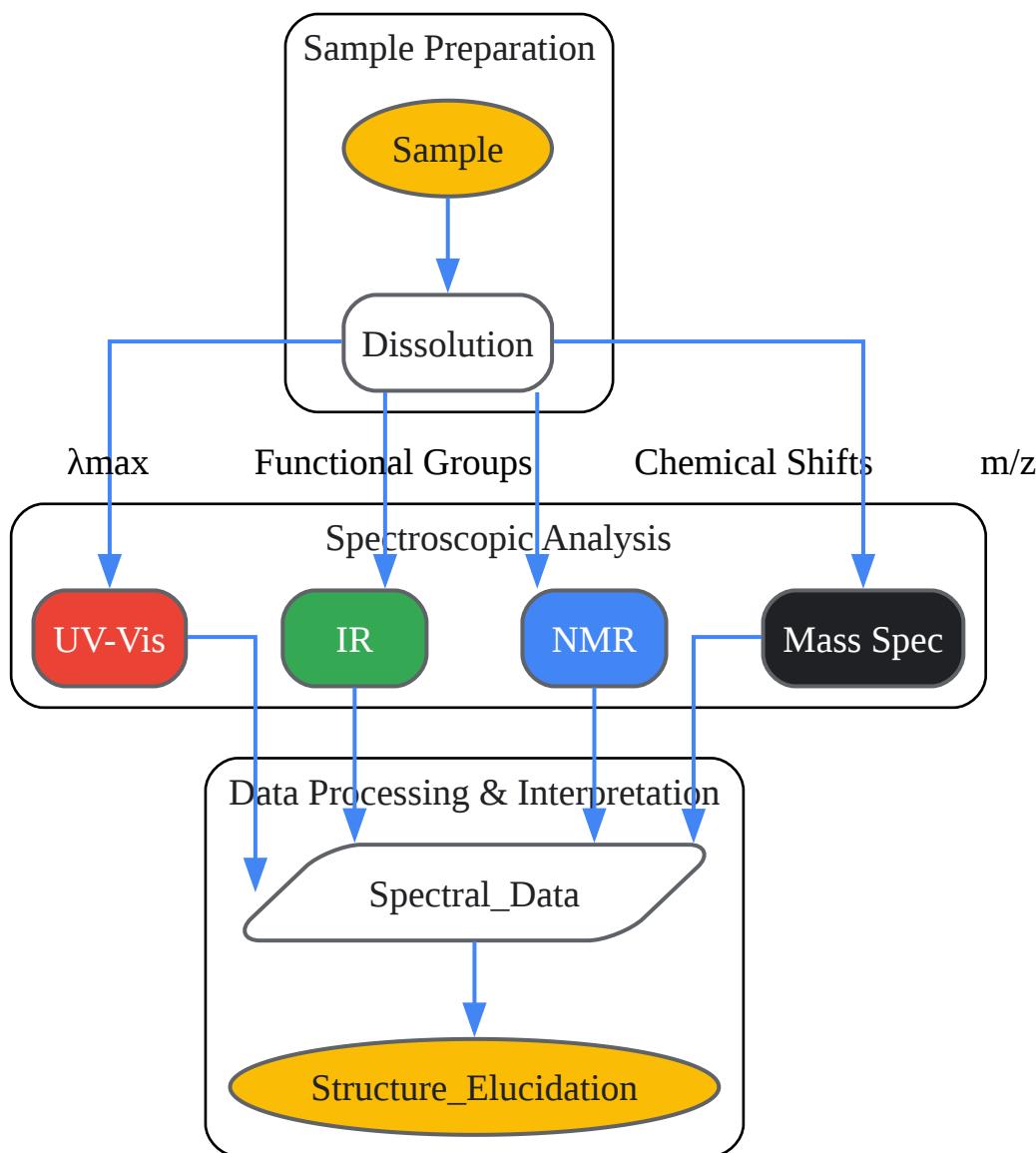
- Dissolve an appropriate amount of the sample in a deuterated solvent in an NMR tube.
- Place the NMR tube in the spectrometer.
- "Lock" the spectrometer on the deuterium signal of the solvent.
- "Shim" the magnetic field to optimize its homogeneity.
- Acquire the ^1H and/or ^{13}C NMR spectra using standard pulse sequences.
- Process the data by Fourier transformation, phasing, and baseline correction.
- Reference the chemical shifts to an internal standard (e.g., TMS) or the residual solvent peak.

Mass Spectrometry (LC-MS/MS)

- Prepare a dilute solution of the analyte in the mobile phase.
- Separate the analyte from any impurities using a suitable HPLC column and mobile phase gradient.[15]
- Introduce the eluent into the mass spectrometer's ionization source (e.g., electrospray ionization - ESI).
- Set the mass spectrometer to scan for the expected molecular ion in full scan mode or to monitor specific parent-daughter ion transitions in selected reaction monitoring (SRM) mode for enhanced sensitivity and specificity.[15]

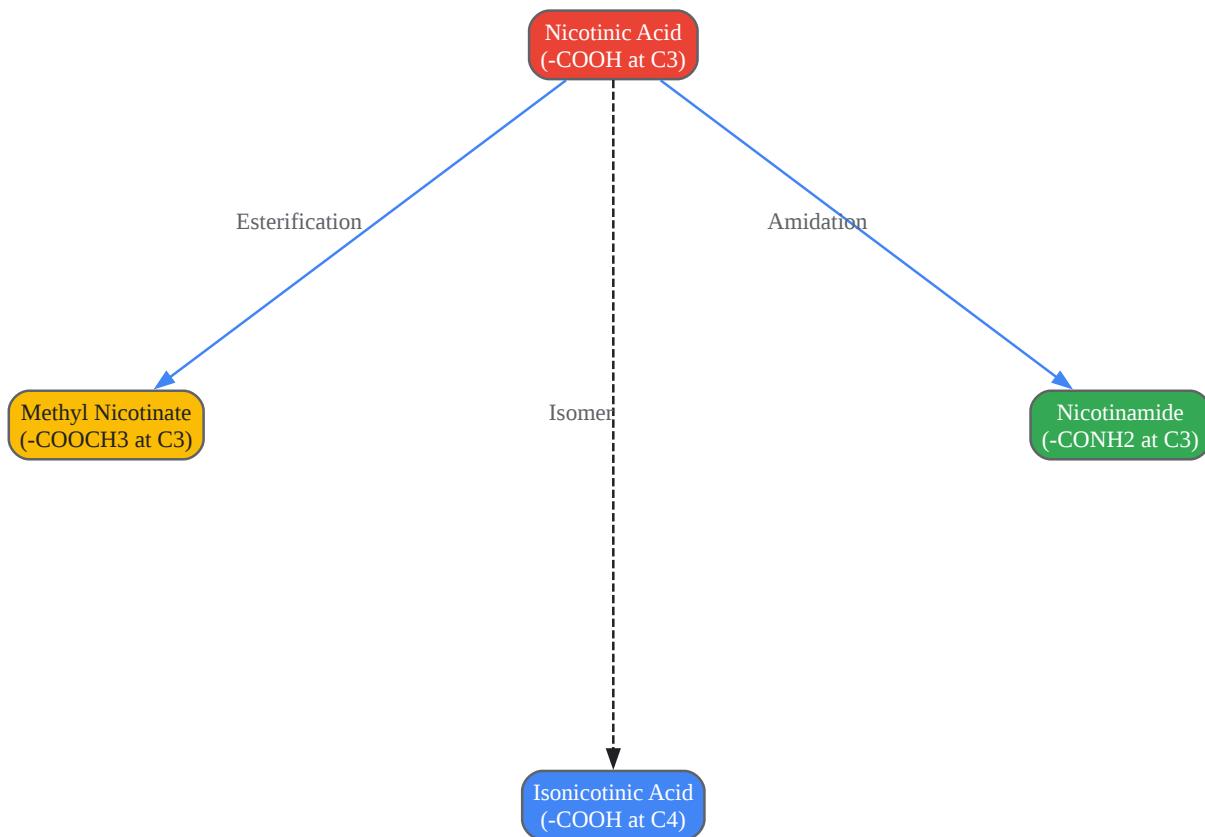
Visualizing Relationships and Workflows

To further clarify the relationships between these derivatives and the analytical process, the following diagrams are provided.



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A general workflow for the spectroscopic analysis of chemical compounds.



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Structural relationships between nicotinic acid and its derivatives.

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